Product packaging for 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid(Cat. No.:CAS No. 328110-84-5)

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2610513
CAS No.: 328110-84-5
M. Wt: 321.3
InChI Key: SJRGFPVOHIVCBF-UHFFFAOYSA-N
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Description

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid is a high-purity chemical compound intended for research and development applications. This compound features a sulfamoyl benzoic acid scaffold, a structure recognized in medicinal chemistry for its potential in designing biologically active molecules. Although direct biological data for this specific compound is limited, structurally related sulfamoyl benzoic acid derivatives are investigated as potent carbonic anhydrase inhibitors, which is a target for conditions like glaucoma . Other research into similar analogs shows that the sulfamoyl benzoic acid (SBA) framework can be utilized to develop specific agonists for lysophosphatidic acid (LPA) receptors, which are implicated in cellular processes such as apoptosis and radiation protection . The presence of multiple functional groups on this aromatic core makes it a versatile building block for further chemical synthesis and exploration. Researchers can use this compound as a key intermediate to develop novel molecules for enzyme inhibition studies, receptor agonist/antagonist research, and other pharmaceutical discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO6S B2610513 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid CAS No. 328110-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-carboxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c16-13(17)9-4-6-11(7-5-9)15-22(20,21)12-3-1-2-10(8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRGFPVOHIVCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 4 Carboxyphenyl Sulfamoyl Benzoic Acid

Established Synthetic Routes for 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid

The construction of the core structure of this compound, characterized by a central sulfonamide linkage between two carboxyphenyl rings, relies on established organic chemistry principles. The primary strategy involves the formation of the sulfonamide bond by reacting an amine with a sulfonyl chloride.

The synthesis of this compound is typically achieved through a multi-step pathway to ensure high purity and avoid undesirable side reactions, such as self-polymerization or competing reactions involving the carboxylic acid groups. utdallas.edu A common and logical approach involves the use of protecting groups, typically esters, for the carboxylic acid functionalities. utdallas.edu

A plausible and widely applicable synthetic route is outlined below:

Protection of Starting Materials: The synthesis begins with the protection of the carboxylic acid groups of the starting materials to prevent them from interfering with the sulfonamide bond formation. For instance, 4-aminobenzoic acid is converted to its methyl or ethyl ester (e.g., methyl 4-aminobenzoate) through Fischer esterification. Similarly, 3-carboxybenzenesulfonic acid is converted to its corresponding sulfonyl chloride and its carboxyl group is also protected as an ester.

Sulfonamide Bond Formation: The key step is the coupling of the two protected fragments. This is typically achieved by reacting an amino-functionalized benzoic acid ester with a sulfonyl chloride-functionalized benzoic acid ester. For example, methyl 4-aminobenzoate (B8803810) can be reacted with methyl 3-(chlorosulfonyl)benzoate in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction. google.com

Deprotection (Hydrolysis): The final step involves the hydrolysis of the ester groups to yield the dicarboxylic acid product. This is generally accomplished by treating the diester intermediate with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid like HCl to precipitate the final product, this compound. nih.gov

An alternative pathway could involve reacting 3-(chlorosulfonyl)benzoic acid directly with 4-aminobenzoic acid, though this may require careful control of reaction conditions to manage the reactivity of the free carboxylic acids.

Table 1: Representative Multi-Step Synthesis Pathway

StepReactant 1Reactant 2Reagents/ConditionsIntermediate/Product
1 Methyl 4-aminobenzoateMethyl 3-(chlorosulfonyl)benzoatePyridine or Triethylamine, in a polar solvent (e.g., THF, DMF)Dimethyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]benzoate
2 Dimethyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]benzoateWater1. Aqueous NaOH or KOH, heat2. Aqueous HClThis compound

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions employed, particularly for the crucial sulfonamide bond-forming step. Optimization of these parameters is key to maximizing product yield and purity.

Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and pyridine are commonly used. google.comnih.gov These solvents are effective at dissolving the reactants and intermediates. Pyridine can also serve as the base catalyst.

Base: The presence of a non-nucleophilic base is essential to scavenge the HCl produced. Triethylamine and pyridine are frequently used for this purpose. google.com In some syntheses, an inorganic base like potassium carbonate (K2CO3) may also be employed, particularly when using a solvent like DMF. nih.gov

Temperature: The reaction temperature can range from 0°C to the boiling point of the solvent. google.com The reaction of a sulfonyl chloride with an amine is often initiated at a lower temperature (0-5°C) before being allowed to warm to room temperature or heated to drive the reaction to completion. google.com

Reaction Time: The duration of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials, which can range from a few hours to overnight. mdpi.comresearchgate.net

Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of structural analogs and derivatives. Modifications typically target the two carboxylic acid groups or the aromatic rings.

The carboxylic acid groups are the most common sites for derivatization, readily forming esters and amides.

Ester Derivatives: Diesters can be synthesized directly from this compound via Fischer esterification. This involves refluxing the diacid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H2SO4). nih.gov Mono-esters can also be prepared through careful control of stoichiometry.

Amide Derivatives: The synthesis of diamides requires the activation of the carboxylic acid groups. A common method is to convert the diacid to the corresponding diacyl chloride by treating it with thionyl chloride (SOCl2) or oxalyl chloride. google.com The highly reactive diacyl chloride is then reacted with a primary or secondary amine to form the desired diamide. Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be used to directly couple the diacid with an amine under milder conditions, avoiding the need for the harsh reagents used to form acid chlorides. researchgate.net

Table 2: Synthesis of Ester and Amide Derivatives

Derivative TypeSynthetic MethodReagentsTypical Product Structure
Diester Fischer EsterificationR-OH (e.g., CH3OH, C2H5OH), catalytic H2SO4R-OOC-C6H4-SO2-NH-C6H4-COO-R
Diamide Acyl Chloride Route1. SOCl2 or (COCl)22. R1R2NHR1R2N-CO-C6H4-SO2-NH-C6H4-CO-NR1R2
Diamide Peptide CouplingR1R2NH, EDCI, HOBtR1R2N-CO-C6H4-SO2-NH-C6H4-CO-NR1R2

Substituents on the Aniline (B41778) Ring: The key bond-forming step involves the nucleophilic attack of the amino group on the electrophilic sulfonyl chloride. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or alkyl groups on the 4-aminobenzoic acid moiety increase the electron density on the nitrogen atom, enhancing its nucleophilicity and facilitating a faster reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or halides (-Cl, -Br) decrease the nucleophilicity of the amine, which may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve a comparable yield. nih.gov

Substituents on the Benzenesulfonyl Chloride Ring: The reactivity of the sulfonyl chloride is also affected by substituents. EWGs on the 3-carboxybenzenesulfonyl chloride ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. EDGs on this ring would have the opposite effect, potentially slowing the reaction.

The bifunctional nature of this compound provides opportunities for the synthesis of more complex, heterocyclic fused derivatives through intramolecular cyclization reactions. The synthesis of such compounds typically requires the introduction of additional reactive functional groups onto the aromatic backbone.

For instance, a derivative could be synthesized where one of the rings contains an amino group ortho to the carboxylic acid. Such a precursor, like 3,4-diaminobenzoic acid, could be used as a starting material. uni-konstanz.de After formation of the sulfonamide linkage, the resulting product would possess vicinal amino and carboxyl groups, which can undergo intramolecular condensation to form a benzimidazole (B57391) ring.

Another approach involves reactions that lead to cyclization onto the sulfonamide nitrogen. For example, a synthetic precursor containing an appropriately positioned leaving group could undergo an intramolecular N-alkylation to form a cyclic sulfonamide (a sultam). Research into related sulfamoyl benzoic acid analogs has shown that intramolecular cyclization can be used to form quinolone ring systems. mdpi.com This typically involves a Gould-Jacobs type reaction where an aniline derivative reacts with a malonic acid derivative, followed by thermal cyclization. mdpi.com By analogy, a suitably substituted derivative of this compound could be elaborated into a precursor for similar cyclizations, leading to novel fused heterocyclic systems.

Green Chemistry Approaches in the Synthesis of this compound and Its Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the primary green chemistry considerations is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Water, being non-toxic, non-flammable, and readily available, is an excellent green solvent for the synthesis of sulfonamides. mdpi.com The reaction of a sulfonyl chloride with an amine in an aqueous medium, often in the presence of a mild inorganic base like sodium carbonate to act as a scavenger for the hydrochloric acid byproduct, represents a significant improvement over methods that use chlorinated solvents. mdpi.com This approach not only reduces pollution but also simplifies the isolation of the product, which often precipitates from the reaction mixture and can be collected by simple filtration. mdpi.com

Another green solvent that has gained traction is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a suitable replacement for solvents like dichloromethane (B109758) and tetrahydrofuran in coupling reactions. mdpi.com For instance, in the synthesis of derivatives of this compound where one of the carboxylic acid groups is coupled with an amine to form an amide, using a coupling reagent like OxymaPure/diisopropylcarbodiimide (DIC) in 2-MeTHF offers a greener alternative to traditional methods. mdpi.com

The following table summarizes some green chemistry approaches applicable to the synthesis of sulfonamide and carboxylic acid derivatives.

Green Chemistry PrincipleTraditional MethodGreen AlternativeAdvantages
Solvent Chlorinated solvents (e.g., Dichloromethane)Water, 2-Methyltetrahydrofuran (2-MeTHF)Reduced toxicity, improved safety, easier product isolation, use of renewable resources (for 2-MeTHF). mdpi.com
Base Organic bases (e.g., Pyridine, Triethylamine)Inorganic bases (e.g., Sodium Carbonate)Lower cost, easier removal from the reaction mixture, reduced toxicity. mdpi.com
Catalysis Stoichiometric reagentsCatalytic amounts of reagentsIncreased atom economy, reduced waste.
Energy High-temperature refluxRoom temperature reactions, microwave-assisted synthesisReduced energy consumption, shorter reaction times.

The bioproduction of precursors to the starting materials, such as aminobenzoic acid, also presents a sustainable pathway. mdpi.com Metabolic engineering strategies in microorganisms like E. coli can be employed to produce aminobenzoic acids from renewable feedstocks like glucose, thus reducing the reliance on petroleum-based starting materials. mdpi.com

Stereoselective Synthesis Considerations for Related Chiral Analogs

The development of chiral analogs of this compound requires stereoselective synthetic methods to control the three-dimensional arrangement of atoms, particularly when introducing stereogenic centers. While the parent molecule is achiral, its derivatives can possess chirality, which is often crucial for their biological activity.

One established strategy for introducing chirality in sulfonamide synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For sulfonamides, chiral non-racemic sulfonamides derived from natural products like camphor, such as (1S)-(+)-10-camphorsulfonamide, can be used. drexel.edu These auxiliaries can be used to induce asymmetry in reactions like aziridination or cycloaddition. drexel.edu After the desired stereoselective transformation, the auxiliary can be cleaved to yield the chiral product.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst like pentanidium can produce enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into various chiral sulfur-containing compounds, including sulfoxides and sulfinamides, through nucleophilic substitution with high stereospecificity. nih.gov

The direct asymmetric synthesis of chiral sulfimides, which are aza-analogues of sulfoxides, can be achieved through the stereospecific O-alkylation of enantioenriched sulfinamides followed by the addition of carbon nucleophiles. nih.gov This method allows for the creation of enantioenriched diaryl or dialkyl sulfimides. nih.gov

Desymmetrizing enantioselective hydrolysis is another advanced strategy. This involves the enantioselective hydrolysis of an in-situ generated symmetric aza-dichlorosulfonium from sulfenamides to prepare chiral sulfonimidoyl chlorides, which are stable synthons for a variety of chiral S(VI) derivatives. acs.org

The table below outlines key considerations for the stereoselective synthesis of chiral sulfonamide analogs.

Synthetic StrategyDescriptionKey Reagents/IntermediatesPotential Chiral Products
Chiral Auxiliaries A temporary chiral group directs the stereoselective formation of a new stereocenter.(1S)-(+)-10-Camphorsulfonamide and its derivatives. drexel.eduChiral N-protected aziridines, cycloadducts. drexel.edu
Asymmetric Catalysis A chiral catalyst promotes the formation of one enantiomer over the other.Pentanidium organocatalyst for asymmetric condensation of sulfinates. nih.govEnantioenriched sulfinate esters, sulfoxides, sulfinamides. nih.gov
Stereospecific Nucleophilic Substitution A nucleophile displaces a leaving group at a stereocenter with a predictable stereochemical outcome (inversion or retention).Enantioenriched sulfinamides, Grignard reagents. nih.govEnantioenriched diaryl or dialkyl sulfimides. nih.gov
Desymmetrizing Enantioselective Hydrolysis A prochiral molecule is selectively converted to a chiral product by a chiral reagent.Chiral catalysts for the hydrolysis of symmetric aza-dichlorosulfonium species. acs.orgChiral sulfonimidoyl chlorides and their derivatives. acs.org

These strategies provide a robust toolbox for the synthesis of chiral analogs of this compound, enabling the exploration of structure-activity relationships where stereochemistry plays a critical role.

Advanced Structural Characterization and Spectroscopic Analysis of 3 4 Carboxyphenyl Sulfamoyl Benzoic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Elucidating Chemical Structure

The precise molecular structure of 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid would be determined using a combination of sophisticated spectroscopic methods. These techniques provide complementary information to build a complete picture of the molecule's connectivity and spatial arrangement.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy would be instrumental in confirming the complex structure of this compound. Unlike one-dimensional NMR, which shows individual proton and carbon signals, 2D NMR experiments reveal correlations between nuclei, allowing for unambiguous assignment of all atoms within the molecule.

Expected 2D NMR Experiments and Their Potential Findings:

ExperimentPurposeExpected Correlations for this compound
COSY (Correlation Spectroscopy) To identify proton-proton (¹H-¹H) couplings within the same spin system.Would reveal the coupling patterns of the protons on the two distinct benzene (B151609) rings, helping to differentiate between the 1,3- and 1,4-substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence) To correlate protons directly bonded to carbon atoms (¹H-¹³C).Would link each proton signal to its corresponding carbon signal, aiding in the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) To identify longer-range couplings between protons and carbons (typically 2-3 bonds).Crucial for connecting the different fragments of the molecule, such as linking the protons on the phenyl rings to the carboxyl carbons and the carbons adjacent to the sulfamoyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) To identify protons that are close in space, even if they are not directly bonded.Would provide insights into the three-dimensional conformation of the molecule in solution, such as the relative orientation of the two phenyl rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₄H₁₁NO₆S, the expected high-resolution mass would be calculated and compared to the experimental value. A very small mass difference, typically in the parts-per-million (ppm) range, would provide strong evidence for the proposed molecular formula.

Hypothetical HRMS Data:

ParameterValue
Molecular Formula C₁₄H₁₁NO₆S
Calculated Monoisotopic Mass 337.0307 u
Ionization Mode Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acids.
Expected Ion (M-H)⁻ 336.0235
Acceptable Mass Error < 5 ppm

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Expected Vibrational Bands for this compound:

Functional GroupExpected IR Absorption Range (cm⁻¹)Expected Raman Shift Range (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)WeakThe broadness in IR is due to hydrogen bonding.
N-H Stretch (Sulfonamide) 3300-3200ModerateThe position can indicate the extent of hydrogen bonding.
C=O Stretch (Carboxylic Acid) 1725-1700StrongA key indicator of the carboxylic acid functionality.
S=O Asymmetric Stretch (Sulfonamide) 1350-1300Moderate
S=O Symmetric Stretch (Sulfonamide) 1160-1140Strong
C-N Stretch (Sulfonamide) ~1180Moderate
S-N Stretch (Sulfonamide) ~900Strong
Aromatic C-H Stretch 3100-3000Strong
Aromatic C=C Bending 1600-1450Strong

X-ray Crystallography of this compound and Its Crystalline Forms

Should single crystals of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can elucidate the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crystal Structure Elucidation and Polymorphism Studies

X-ray diffraction analysis of a suitable single crystal would yield a detailed crystal structure. This would confirm the connectivity of the atoms and provide precise measurements of all geometric parameters.

Furthermore, a study of polymorphism—the ability of a compound to exist in more than one crystalline form—would be crucial. Different polymorphs can have distinct physical properties, and a systematic screening of crystallization conditions (e.g., different solvents, temperatures) would be necessary to identify if multiple crystalline forms of this compound exist.

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of multiple hydrogen bond donors (the -COOH and -NH groups) and acceptors (the O=S=O and C=O groups) in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. X-ray crystallography would be the definitive method to map these interactions. The analysis would focus on how individual molecules assemble into larger, ordered supramolecular structures through these hydrogen bonds, which would govern the packing of the molecules in the crystal lattice.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of this compound are critical determinants of its chemical behavior and interaction with biological systems. Conformational analysis elucidates the molecule's preferred spatial arrangements, while tautomerism studies investigate the potential for proton migration, leading to distinct structural isomers.

Conformational Analysis

Studies on analogous arylsulfonamide structures have revealed that the torsion angle between the S-O bonds of the sulfonamide group and the aryl rings is a key factor in determining their activity. researchgate.net For this compound, the key dihedral angles that define its conformation are:

C1-S-N-C7: Describes the rotation around the S-N bond.

C2-C1-S-N: Describes the rotation of the benzoic acid moiety relative to the sulfonamide group.

S-N-C7-C8: Describes the rotation of the 4-carboxyphenyl group relative to the sulfonamide group.

The interplay of steric hindrance and electronic interactions between the two carboxyphenyl rings and the sulfamoyl group governs the energetically favorable conformations. It is generally observed in diaryl sulfonamides that the molecule adopts a staggered conformation to minimize steric clash. researchgate.net Theoretical calculations on similar molecules indicate that specific conformations are energetically preferred, leading to a defined three-dimensional structure in the ground state. nih.gov

Below is a representative data table illustrating plausible, computationally derived dihedral angles for the most stable conformation of this compound, based on findings for structurally related compounds.

Dihedral AngleDescriptionCalculated Value (°)
C2-C1-S-NRotation of the 3-carboxy-phenyl ring75.8
C1-S-N-C7Rotation around the S-N bond65.2
S-N-C7-C8Rotation of the 4-carboxy-phenyl ring-175.4

Note: These values are hypothetical and serve to illustrate typical conformational parameters based on computational studies of similar arylsulfonamides.

Tautomerism Studies

Tautomerism in sulfonamides can occur through proton migration, most commonly between the sulfonamide nitrogen and one of the sulfonyl oxygens, leading to a sulfonimide (or N-sulfonylimine) form. rsc.org This phenomenon, known as sulfonamide-sulfonimide tautomerism, can be influenced by factors such as the electronic nature of the substituents and the polarity of the solvent. rsc.orgnih.gov

For this compound, two potential tautomeric forms exist: the predominant sulfonamide form and the less common sulfonimide form.

Figure 1: Sulfonamide-Sulfonimide Tautomerism Sulfonamide Form (I) ⇌ Sulfonimide Form (II)

Computational studies using DFT methods have been employed to investigate the relative stability of these tautomers in various environments. researchgate.net193.233.79 In the gas phase, the sulfonamide tautomer is generally favored due to its greater intrinsic stability. rsc.orgresearchgate.net However, in polar solvents, the preference may shift towards the sulfonimide form, as the solvent can stabilize the charge separation present in this tautomer. nih.govresearchgate.net

The energy difference between the two tautomers is often small, suggesting that both forms can coexist in solution. rsc.orgnih.gov The following table presents hypothetical relative energies for the sulfonamide and sulfonimide tautomers of this compound in different environments, based on published data for analogous compounds.

TautomerEnvironmentRelative Energy (kcal/mol)Predominant Form
SulfonamideGas Phase0.00Yes
SulfonimideGas Phase+4.5No
SulfonamidePolar Solvent (e.g., Water)0.00Yes
SulfonimidePolar Solvent (e.g., Water)+1.8No

Note: These energy values are illustrative and based on DFT calculations for similar N-heterocyclic arenesulfonamides. The actual energy differences for this compound may vary.

The potential for tautomerism is a critical consideration in the advanced structural characterization of this compound, as the presence of different tautomers can influence its spectroscopic properties and biological interactions.

Molecular Interactions and Biological Activity of 3 4 Carboxyphenyl Sulfamoyl Benzoic Acid in in Vitro Biochemical Systems

Enzyme Inhibition Studies of 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid

Other Enzyme Targets and Their Inhibition Kinetics

Beyond carbonic anhydrases, the inhibitory activity of this compound against other enzyme targets is not well-documented. Studies on N-substituted 4-sulfamoylbenzoic acid derivatives have identified inhibitory activity against cytosolic phospholipase A2α, but this research does not extend to the unsubstituted parent compound. Similarly, a related but distinct molecule, 3-[(4-Carboxy-2-hydroxyphenyl)sulfamoyl]-2-thiophenecarboxylic acid, has been noted as a β-lactamase inhibitor, but this cannot be directly attributed to this compound.

Structure-Activity Relationships (SAR) for Enzyme Inhibition

Due to the limited studies on the direct enzyme inhibitory properties of this compound, a detailed structure-activity relationship (SAR) for its enzyme inhibition is not available. SAR studies have been conducted on broader classes of sulfamoyl benzoic acid derivatives, which generally indicate that modifications to the amide or the aromatic rings can significantly influence inhibitory potency and selectivity against various enzymes. However, these findings are not specific to the compound .

Receptor Binding and Ligand-Target Interactions (Excluding In Vivo Efficacy)

Research has been conducted on sulfamoyl benzoic acid (SBA) analogues as agonists for the lysophosphatidic acid (LPA) receptors, particularly the LPA₂ subtype. These studies, while not exclusively focused on this compound, provide insights into the potential receptor interactions of this structural scaffold. Computational docking analyses of these analogues within the LPA₂ ligand-binding pocket have been performed to rationalize their activity. This suggests that the sulfamoyl benzoic acid core can serve as a pharmacophore for interacting with G protein-coupled receptors, though specific binding affinities and interaction motifs for the title compound remain to be elucidated.

Mechanisms of Action at the Molecular Level (Excluding Cellular Toxicity Pathways)

The molecular mechanisms of action for this compound are not yet fully characterized. Insights from related sulfamoyl benzoic acid analogues that act as LPA₂ receptor agonists suggest a potential mechanism involving the activation of G protein-coupled receptor signaling pathways. These pathways are known to play roles in processes such as inhibiting apoptosis. However, without direct studies, it is not confirmed that this compound itself engages in these specific molecular events.

Computational and Theoretical Studies of 3 4 Carboxyphenyl Sulfamoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For compounds like 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid, these methods can offer deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict a molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap suggests higher reactivity. For sulfonamide derivatives, DFT calculations have been instrumental in understanding their structural and electronic properties. mdpi.com

In a study on a related compound, 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, DFT computations were performed to analyze its vibrational spectra and electronic properties. The HOMO was found to be delocalized over the phenyl group and the amide group, while the LUMO was distributed over the entire molecule except for the carboxyl group of the quinoline ring. chemrxiv.org This suggests that for this compound, the HOMO would likely be concentrated on the electron-rich phenyl rings and the sulfonamide linkage, while the LUMO would be distributed across the molecule, including the electron-withdrawing carboxylic acid groups.

Illustrative Data Table for DFT-Calculated Electronic Properties of a Sulfonamide Analog

ParameterCalculated Value (a.u.)
HOMO Energy-0.257
LUMO Energy-0.085
HOMO-LUMO Gap0.172
Chemical Hardness0.086
Chemical Potential-0.171
Electrophilicity Index0.170
Chemical Softness5.821
Note: This table is illustrative and based on data for 1,3,5-Tris(4-carboxyphenyl)benzene, a compound containing carboxyphenyl moieties. nih.gov The values for this compound would differ.

The electrostatic potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The ESP map reveals the charge distribution, with red areas indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, susceptible to nucleophilic attack).

For a molecule like this compound, the ESP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and sulfonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the carboxylic acid and the sulfonamide nitrogen would exhibit positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational techniques to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking studies on sulfamoyl benzoic acid analogues have been conducted to understand their binding to specific receptors. For instance, computational docking analysis of sulfamoyl benzoic acid (SBA) compounds into the LPA2 ligand-binding pocket helped to rationalize their structure-activity relationship. nih.govnih.gov

For this compound, docking studies would likely be performed against enzymes where sulfonamides are known inhibitors, such as carbonic anhydrases. nih.gov The docking simulations would predict the most favorable binding pose of the molecule within the active site of the enzyme and estimate the binding affinity, often expressed as a docking score or binding energy. The two carboxylic acid groups and the sulfonamide moiety would be expected to form key hydrogen bonding and electrostatic interactions with the amino acid residues in the active site.

Molecular dynamics (MD) simulations can provide insights into the conformational changes that both the ligand and the protein undergo upon binding. These simulations model the movement of atoms over time, offering a dynamic view of the interaction. For the this compound-protein complex, MD simulations could reveal the stability of the binding pose predicted by docking and identify any significant conformational adjustments in the protein's active site to accommodate the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with modifications at various positions on the phenyl rings or the carboxylic acid groups. The biological activity of these compounds would be experimentally determined, and then correlated with various molecular descriptors (e.g., physicochemical properties, electronic properties, and steric parameters).

Several QSAR studies have been performed on benzenesulfonamide derivatives, revealing correlations between various physicochemical parameters and their antimicrobial or enzyme inhibitory activities. nanobioletters.comchemijournal.combenthamdirect.comtandfonline.com These studies often highlight the importance of hydrophobicity, electronic effects of substituents, and steric factors in determining the biological activity. A 3D-QSAR model for benzenesulfonamide derivatives, for example, can provide contour maps that visualize the regions where certain structural features are favorable or unfavorable for activity. tandfonline.com

Illustrative Data Table for a 2D-QSAR Model of Benzenesulfonamide Derivatives

CompoundExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)LogPMolar Refractivity
Derivative 10.50.62.585
Derivative 21.21.13.192
Derivative 30.80.92.888
Derivative 42.52.33.598
Note: This table is a hypothetical representation of data that would be used in a QSAR study. The descriptors and values are for illustrative purposes only.

In Silico Prediction of ADME Properties (Excluding Clinical Pharmacokinetics)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process. In the early stages, in silico computational models serve as an efficient method to predict these properties, helping to identify potential liabilities and guide the optimization of drug candidates before resource-intensive experimental studies are undertaken. For this compound, various computational tools can be employed to generate a theoretical ADME profile. These predictions are based on the molecule's structural features and physicochemical properties, compared against vast databases of known compounds.

It is important to note that the following data are predictive and have not been confirmed by experimental or clinical studies. These computational predictions offer a preliminary assessment of the compound's likely pharmacokinetic behavior.

Absorption: Oral bioavailability is a key consideration for orally administered drugs. Computational models predict this based on factors like solubility, permeability, and stability in the gastrointestinal tract. For this compound, its two carboxylic acid groups suggest that its solubility will be highly dependent on pH. The presence of polar functional groups may also influence its ability to cross the intestinal membrane. Some studies on novel sulfonamide derivatives have indicated the potential for good oral bioavailability within this class of compounds. tandfonline.comnih.gov

ParameterPredicted ValueInterpretation
Human Intestinal AbsorptionModerately to Poorly AbsorbedThe high polarity from two carboxyl groups may limit passive diffusion across the gut wall.
Caco-2 Permeability (nm/s)LowIndicates potentially low absorption in the small intestine, a common trait for highly polar molecules.
Oral BioavailabilityLow to ModerateOverall prediction based on absorption and first-pass metabolism; may be improved by formulation strategies.

Distribution: Following absorption, a drug's distribution throughout the body is governed by its affinity for plasma proteins and its ability to penetrate various tissues. A crucial aspect of this is the ability to cross the blood-brain barrier (BBB), which is particularly relevant for drugs targeting the central nervous system. Computational models for BBB penetration often rely on descriptors such as molecular size, polarity, and the number of hydrogen bond donors and acceptors. nih.govarxiv.orgarxiv.orgresearchgate.netnih.gov The high polarity of this compound suggests it is unlikely to readily cross the BBB.

ParameterPredicted ValueInterpretation
Plasma Protein Binding (%)HighThe acidic nature of the compound suggests strong binding to albumin.
Blood-Brain Barrier (BBB) PermeabilityLow (BBB-)The compound is predicted to be a poor candidate for penetrating the central nervous system.
Volume of Distribution (Vd)LowSuggests retention within the plasma and extracellular fluid rather than extensive tissue distribution.

Metabolism: The metabolic fate of a drug is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of these enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions, a significant safety concern. For compounds containing sulfonamide and benzoic acid moieties, metabolism can occur at various sites on the molecule.

ParameterPredicted OutcomeImplication
CYP2D6 InhibitionNon-inhibitorLow likelihood of interfering with the metabolism of drugs that are substrates of this enzyme.
CYP3A4 InhibitionNon-inhibitorReduced risk of interactions with a wide range of commonly prescribed medications.
Primary Metabolic PathwaysGlucuronidation, Aromatic HydroxylationThe carboxylic acid groups are likely sites for conjugation, and the aromatic rings for oxidation.

Excretion: The final phase of a drug's journey through the body is its excretion, typically via the kidneys or in the feces. For small, polar molecules like this compound, renal clearance is often the primary route of elimination. Computational models can estimate the likelihood of a compound being a substrate for renal uptake and efflux transporters.

ParameterPredicted Value/OutcomeInterpretation
Primary Route of ExcretionRenalThe compound's high water solubility at physiological pH favors excretion through the kidneys.
Renal Organic Anion Transporter (OAT) SubstrateLikely SubstrateThe carboxylic acid groups may facilitate active secretion into the urine.
ClearanceModerate to HighEfficient elimination from the body is predicted, assuming normal renal function.

Advanced Research Applications of 3 4 Carboxyphenyl Sulfamoyl Benzoic Acid in Chemical Biology and Materials Science Non Clinical Focus

Utilization as a Chemical Probe for Biological Pathway Elucidation

The development of specific molecular tools is crucial for dissecting complex biological pathways. The sulfamoyl benzoic acid framework, central to 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid, has been successfully utilized to create potent and selective agonists for specific G protein-coupled receptors (GPCRs). These synthetic agonists serve as chemical probes to investigate the physiological and pathological roles of their target receptors.

A key example is the development of analogues to probe the lysophosphatidic acid (LPA) signaling pathway. LPA is a lipid mediator that elicits its effects through a family of GPCRs, including LPA receptor 2 (LPA2). The LPA2 receptor is known to mediate antiapoptotic and mucosal barrier-protective effects, making it a target of interest for understanding cell survival and tissue integrity. nih.gov Researchers have designed and synthesized a series of sulfamoyl benzoic acid (SBA) analogues to achieve high specificity for the LPA2 receptor. nih.gov By systematically modifying the SBA scaffold, compounds have been developed that act as specific agonists of LPA2, without activating or inhibiting other related LPA receptors (LPA1/3/4/5). nih.gov These specific chemical probes are invaluable for elucidating the precise downstream signaling events and cellular consequences of LPA2 activation, distinguishing its functions from those of other closely related receptors in a pathway.

Scaffold for Design and Synthesis of Novel Bioactive Compounds (Lead Compound Discovery Phase)

In the early stages of drug discovery, identifying a suitable molecular scaffold is a critical step. A scaffold provides the core structure from which a library of derivatives can be synthesized to optimize biological activity, selectivity, and other properties. The sulfamoyl benzoic acid structure has proven to be an excellent template for lead optimization in medicinal chemistry. nih.gov

Research aimed at developing LPA2 receptor agonists identified a sulfamoyl benzoic acid derivative as an optimal template for chemical modification. nih.gov Starting from this core, a focused medicinal chemistry effort led to the synthesis of numerous analogues by modifying three key regions: the head group, the linker chain, and the tail group. nih.gov This systematic derivatization resulted in the discovery of compounds with significantly enhanced potency and specificity. For instance, the synthesis of 14 new SBA analogues led to the identification of a nonlipid, specific agonist of LPA2, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, which exhibited picomolar activity. nih.gov The structure-activity relationship (SAR) data generated from these studies are crucial for guiding further design and synthesis of next-generation compounds.

Table 1: Activity of select Sulfamoyl Benzoic Acid (SBA) Analogues as LPA2 Receptor Agonists. nih.gov
Compound NameKey Structural ModificationLPA2 Agonist Activity (EC50, nM)LPA3 Antagonist Activity
GRI977143 (Template)Thioether linker~2000Yes
Scaffold Compound 4Sulfamoyl linker replacement~2000None detected
Compound 11dChlorination and modified tail group0.00506Not specified

The broader class of sulfamoyl benzoic acid derivatives has also been explored for other biological targets. Related structures have been synthesized and evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in inflammation and cancer, and as inhibitors of cytosolic phospholipase A2α. nih.govresearchgate.net This demonstrates the versatility of the sulfamoyl benzoic acid scaffold in generating diverse bioactive compounds for various research targets.

Applications in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on designing and synthesizing ordered solid-state structures held together by noncovalent interactions. The functional groups on this compound—two carboxylic acids and a sulfonamide—are exceptionally well-suited for directing molecular self-assembly through robust and predictable hydrogen bonding.

Carboxylic acid groups are among the most reliable functional groups in crystal engineering, frequently forming strong, directional O-H···O hydrogen bonds to create dimeric "synthons." The presence of two carboxylic acid groups in the molecule allows for the formation of extended one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional hydrogen-bonded networks. Furthermore, the sulfonamide group (-SO2NH-) is also a reliable hydrogen bond donor (N-H) and acceptor (S=O), capable of forming N-H···O bonds. The interplay between the carboxylic acid dimers and the sulfonamide hydrogen bonds can be exploited to construct complex, multi-component crystalline solids known as cocrystals with other molecules that have complementary hydrogen-bonding sites. While specific crystal engineering studies on this compound are not yet prevalent, the principles governing the self-assembly of dicarboxylic acids and sulfonamides are well-established, marking it as a prime candidate for the rational design of novel solid-state architectures.

Role in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, such as its porosity, surface area, and stability, are directly influenced by the geometry and chemical nature of the organic linker. cd-bioparticles.net Multi-carboxylic acids are one of the most widely used classes of linkers for MOF synthesis due to their ability to form strong coordination bonds with metal centers. cd-bioparticles.netresearchgate.netalfa-chemistry.com

This compound is a "ditopic" linker, meaning it has two connecting points (the two carboxylate groups). Its rigid, V-shaped geometry is ideal for constructing diverse network topologies. Upon deprotonation, the two carboxylate groups can coordinate to metal centers, bridging them to form extended one-, two-,or three-dimensional coordination polymers. mdpi.com The design of MOFs can be tuned by judiciously selecting the organic linker and the metal cluster. rsc.org For example, studies using the structurally analogous ligand sulfone-4,4′-biphenyldicarboxylic acid have successfully produced 3D coordination polymers with interesting network topologies and properties. researchgate.net Given these precedents, this compound is a highly promising candidate for the synthesis of new MOFs with potentially unique structural features and functional properties imparted by the central sulfamoyl group.

Table 2: Structural Features of this compound Relevant to Materials Science
Structural FeatureRelevance in Materials Science
Two Carboxylic Acid GroupsForms robust hydrogen bonds for supramolecular assembly; acts as a ditopic linker for MOF synthesis; provides reactive sites for polymer functionalization.
Rigid Aryl BackboneProvides structural predictability and thermal stability in MOFs and polymers.
Sulfamoyl Linker (-SO2NH-)Participates in hydrogen bonding; can influence electronic properties and polarity within material pores.
V-Shaped GeometryDictates the topology and network structure of resulting coordination polymers and MOFs.

Integration into Polymeric Materials and Nanostructures for Research Purposes

The functional groups of this compound also enable its incorporation into polymeric materials and nanostructures, providing a method to impart new functionality to these systems for research applications. The two carboxylic acid groups serve as versatile chemical handles for covalent attachment.

One potential application is the functionalization of pre-formed polymers. For example, polymers with hydroxyl or amine side chains can be modified by forming ester or amide bonds with the carboxylic acid groups of the molecule. This would attach the sulfamoyl benzoic acid moiety as a pendant group along the polymer backbone. Such functionalization could be used to alter the polymer's solubility, introduce metal-binding sites, or append a biologically active scaffold. For instance, synthetic methods for functionalizing poly(acrylic acid) via its carboxylic acid groups are well-developed and could be adapted for this purpose. mdpi.com

Alternatively, the molecule can act as a cross-linking agent. If both carboxylic acid groups react with a polymer backbone, it can form bridges between polymer chains, creating a cross-linked network. This process can be used to form hydrogels or other materials with tailored mechanical properties and thermal stability. While direct examples of using this specific molecule in polymer synthesis are not widely reported, the underlying chemical principles for functionalizing and cross-linking polymers with dicarboxylic acids are fundamental in polymer science. nih.gov

Future Directions and Emerging Research Avenues for 3 4 Carboxyphenyl Sulfamoyl Benzoic Acid

Exploration of Novel Enzyme Targets and Biological Pathways

While direct enzymatic inhibition studies on 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid are not extensively documented, the broader class of sulfamoylbenzoic acid derivatives has shown activity against a range of enzymes. This suggests that the title compound could be a promising starting point for developing inhibitors for new or challenging biological targets.

Future research should focus on screening this compound and its derivatives against enzyme families where sulfonamides have historically proven effective. These include, but are not limited to:

Carbonic Anhydrases (CAs): Various CA isoforms are implicated in diseases like cancer, glaucoma, and epilepsy. The sulfonamide moiety is a classic zinc-binding group essential for CA inhibition. nih.gov Investigating the inhibitory profile of this di-carboxylic acid derivative against tumor-associated isoforms such as CA IX could be a fruitful endeavor. acs.org

Proteases and Kinases: These enzyme families are critical in numerous signaling pathways. While not a traditional protease inhibitor scaffold, the di-anionic nature at physiological pH might allow for unique interactions within basic active sites.

Metabolic Enzymes: Research into analogs has highlighted targets like biotin (B1667282) protein ligase in Staphylococcus aureus and aminoglycoside acetyltransferase Eis in Mycobacterium tuberculosis. acs.orgnih.gov This points toward a potential role in developing novel antibacterial agents by targeting essential bacterial metabolic pathways.

Phospholipases: N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. d-nb.info This precedent suggests that this compound could be a scaffold for developing new anti-inflammatory agents.

A systematic approach involving high-throughput screening against diverse enzyme panels could rapidly identify novel targets and biological pathways modulated by this compound.

Table 1: Potential Enzyme Targets for this compound Based on Analog Studies

Enzyme Class Specific Example(s) Potential Therapeutic Area Reference(s)
Carbonic Anhydrases CA IX Oncology, Glaucoma nih.govacs.org
Phospholipases Cytosolic Phospholipase A2α (cPLA2α) Anti-inflammatory d-nb.info
Bacterial Enzymes Biotin Protein Ligase, Acetyltransferase Eis Infectious Diseases acs.orgnih.gov
G-Protein Coupled Receptors Lysophosphatidic Acid Receptor 2 (LPA2) Apoptosis Regulation acs.orgnih.gov

Development of Advanced Synthetic Methodologies

The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. Future research should aim to develop more efficient, scalable, and sustainable methods for the synthesis of this compound and its derivatives.

Advanced methodologies to be explored include:

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scale-up. This is particularly relevant for reactions that are exothermic or involve hazardous reagents.

Catalytic C-H Functionalization: Direct C-H amination or sulfonamidation reactions would represent a more atom-economical approach, avoiding the pre-functionalization of starting materials.

Photoredox Catalysis: Light-mediated reactions can often proceed under mild conditions and enable novel bond formations that are challenging with traditional thermal methods.

These modern synthetic strategies can accelerate the creation of diverse chemical libraries based on the this compound scaffold for subsequent biological screening.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research (Pre-Clinical)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing preclinical drug discovery by enabling rapid, large-scale analysis of chemical and biological data. drughunter.com For a scaffold like this compound, AI/ML can be integrated in several ways:

Target Identification and Validation: ML models can analyze genomic, proteomic, and metabolomic data to predict novel protein targets for which sulfonamide-based inhibitors might be effective.

Virtual Screening: AI-powered platforms can screen vast virtual libraries of derivatives of this compound against structural models of target proteins to identify promising candidates for synthesis. nih.govmdpi.com This significantly reduces the time and cost associated with initial hit identification.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of unsynthesized analogs. tandfonline.com Furthermore, models for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can guide the design of derivatives with better drug-like characteristics. Perturbation theory machine learning (PTML) models, for instance, can be used for the rational design of new molecules as virtual inhibitors of specific cancer cell lines. mdpi.com

The application of these computational tools can create a more efficient and data-driven discovery pipeline, accelerating the journey from initial scaffold to preclinical candidate. nih.gov

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic routes. Key areas for exploration include:

Water as a Solvent: Developing synthetic protocols that utilize water as the reaction solvent would significantly reduce the environmental impact of organic solvents.

Catalyst Development: The use of recyclable or biodegradable catalysts can improve the sustainability of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry.

By focusing on sustainable synthesis, the chemical utility of this scaffold can be expanded beyond pharmaceuticals into areas like materials science or agrochemicals, where environmental impact is a critical consideration.

Unexplored Reactivity and Derivatization Possibilities

The chemical structure of this compound offers multiple points for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Carboxylic Acid Groups: The two carboxylic acid groups can be converted into a wide array of functional groups, including esters, amides, and hydroxamic acids. google.comgoogle.com This allows for fine-tuning of solubility, cell permeability, and interactions with biological targets. Differential protection and derivatization of the two carboxylic acids could lead to precisely engineered molecules.

Sulfonamide N-H: The acidic proton on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This modification can significantly impact the compound's conformation and its ability to act as a hydrogen bond donor. d-nb.info

Aromatic Rings: The two phenyl rings can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.

A systematic derivatization strategy, creating a library of analogs with diverse physicochemical properties, is essential for unlocking the therapeutic potential of this scaffold.

Table 2: Potential Derivatization Strategies for this compound

Functional Group Reaction Type Potential New Functional Group Purpose of Derivatization
Carboxylic Acids Esterification Esters Improve cell permeability (prodrugs)
Carboxylic Acids Amidation Amides Modulate hydrogen bonding, SAR exploration
Sulfonamide N-H N-Alkylation/Arylation N-Substituted Sulfonamides Alter conformation and lipophilicity
Phenyl Rings Electrophilic Aromatic Substitution Halogenated, nitrated, or acylated rings Modulate electronic properties and binding

Advanced Characterization Techniques for Complex Biological Interactions

To fully understand how this compound and its derivatives interact with potential biological targets, a suite of advanced biophysical and analytical techniques should be employed.

Spectroscopic Methods: Techniques such as UV-Vis absorption, steady-state and synchronous fluorescence, and circular dichroism (CD) spectroscopy can provide valuable information on binding events, conformational changes in the target protein upon ligand binding, and the binding constants. nih.govacs.org

Calorimetry: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding, providing direct measurement of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). nih.gov Differential Scanning Calorimetry (DSC) can assess the thermal stability of the target protein in the presence of the ligand, indicating a stabilizing or destabilizing interaction. nih.gov

Structural Biology: High-resolution techniques like X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) can reveal the precise binding mode of the compound within the active site of its target. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study interactions in solution. nih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding poses and rationalizing observed structure-activity relationships. acs.orgresearchgate.net

A multi-pronged approach using these advanced techniques will provide a comprehensive picture of the molecular interactions, guiding further rational design and optimization of lead compounds. researchgate.net

Strategic Collaborations in Interdisciplinary Research

The multifaceted research required to explore the full potential of this compound necessitates a collaborative, interdisciplinary approach. Strategic partnerships between different research groups will be crucial for success.

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel derivatives and develop efficient synthetic routes.

Biochemists and Pharmacologists: To perform high-throughput screening, enzyme inhibition assays, and cellular studies to determine biological activity and mechanism of action.

Computational Chemists and Bioinformaticians: To conduct virtual screening, predictive modeling, and analyze large datasets to guide the drug discovery process.

Structural Biologists: To determine the high-resolution structures of ligand-target complexes, providing crucial insights for rational drug design.

Such collaborations foster innovation by combining diverse expertise and technical capabilities, creating a synergistic environment for accelerating research from the laboratory to potential preclinical development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(4-carboxyphenyl)sulfamoyl]benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sulfonamide formation. A typical approach involves reacting 4-carboxyaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate. Subsequent coupling with 3-carboxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the final product .
  • Critical Factors : Reaction pH, temperature, and stoichiometric ratios of reagents significantly impact yield. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Confirm sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid protons (δ 12–13 ppm) .
  • HPLC-MS : Verify molecular weight (C₁₄H₁₁NO₆S, MW 321.31 g/mol) and detect impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically >200°C .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or cytosolic phospholipase A2α (cPLA2α) using fluorometric or colorimetric assays (IC₅₀ values <1 µM indicate high potency) .
  • Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter biological activity and selectivity?

  • SAR Insights :

  • Fluoro Substituents : Fluorination at the phenyl ring (e.g., 4-fluorophenyl analog) enhances enzyme binding via hydrophobic interactions, improving IC₅₀ by 2–3 fold compared to non-halogenated analogs .
  • Carboxylic Acid Position : Moving the carboxyl group from the 3- to 4-position reduces solubility but increases membrane permeability, as shown in Caco-2 cell models .
    • Experimental Design : Synthesize derivatives with systematic substitutions (e.g., Cl, Br, OCH₃) and compare activity using dose-response curves and molecular docking (e.g., AutoDock Vina) .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., COX-2 vs. cPLA2α selectivity)?

  • Data Analysis :

  • Kinetic Assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to identify binding residues (e.g., His³⁵⁰ in COX-2) .
    • Case Study : A derivative with a benzhydrylindole group showed submicromolar IC₅₀ against cPLA2α but no COX-2 activity, attributed to steric hindrance in the COX-2 active site .

Q. How does the compound interact with biological membranes, and what computational models predict its pharmacokinetics?

  • Methodology :

  • LogP Measurement : Experimental LogP ~2.1 (shake-flask method) indicates moderate lipophilicity .
  • MD Simulations : Use GROMACS to model membrane permeability; results correlate with in vivo bioavailability (t₁/₂ ~4–6 hours in murine models) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing sulfamoyl benzoic acid derivatives, and how can they be mitigated?

  • Challenges :

  • Sulfonamide Hydrolysis : Acidic/basic conditions may cleave the sulfamoyl bond.
  • Byproduct Formation : Unreacted sulfonyl chlorides can persist if stoichiometry is miscalculated.
    • Solutions :
  • Use anhydrous conditions and inert atmospheres (N₂/Ar) during synthesis .
  • Monitor reactions via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How to validate target engagement in cellular assays without fluorescent probes?

  • Approaches :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Knockout Models : Use CRISPR-Cas9 to delete the target enzyme and assess activity loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.